molecular formula C25H23N5O4S B2911147 N-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-29-0

N-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2911147
CAS No.: 872197-29-0
M. Wt: 489.55
InChI Key: NDVHEMWLOZZZDK-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural elements include:

  • 3,4-Dimethylbenzenesulfonyl group: A sulfonyl substituent at position 3 with methyl groups at the 3,4-positions of the benzene ring, influencing steric and electronic properties.
  • 2,5-Dimethoxyphenylamine: A para-methoxy-substituted aniline moiety at position 5, which may enhance solubility or receptor binding.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-11-18(13-16(15)2)35(31,32)25-24-27-23(19-7-5-6-8-21(19)30(24)29-28-25)26-20-14-17(33-3)10-12-22(20)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVHEMWLOZZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects and mechanisms of action based on existing literature and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 368.44 g/mol

The presence of the triazole and quinazoline moieties suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar quinazoline derivatives. For instance, compounds with quinazoline structures have been evaluated for their cytotoxic effects against various cancer cell lines. A notable example includes a study where derivatives exhibited significant growth inhibition against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The most potent compound from this study demonstrated over 90% inhibition in MCF-7 cells, suggesting that modifications on the quinazoline scaffold can enhance antitumor activity .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell Line% Inhibition
Compound AMCF-795%
Compound BA54977%
This compoundTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on similar triazole derivatives indicated significant activity against Mycobacterium tuberculosis. The mechanism often involves inhibition of critical enzymes related to bacterial survival. In particular, quinazolinones have shown moderate inhibitory potency against thymidylate kinase in Mycobacterium species .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical models:

  • Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models when administered at doses correlating with its cytotoxicity profile.
  • Case Study 2 : Evaluation of a related triazole compound showed enhanced survival rates in animal models infected with resistant strains of bacteria.

Comparison with Similar Compounds

Substituent Effects

  • Sulfonyl Groups: The target compound’s 3,4-dimethylbenzenesulfonyl group differs from the 2,5-dimethylbenzenesulfonyl group in .
  • Aromatic Amines : The 2,5-dimethoxyphenyl substituent (electron-donating methoxy groups) contrasts with the 4-methylbenzyl group in (electron-neutral methyl), which could alter solubility or π-π stacking interactions.

Core Modifications

  • Triazoloquinazoline vs. Thieno-Fused Pyrimidines: highlights that thieno-fused derivatives (e.g., 4i, 5n) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c). This suggests that replacing the quinazoline core with a thieno-pyrimidine system enhances bioactivity, likely due to improved electronic delocalization or target engagement .

Bioactivity Trends

  • The low activity of compound 6a (triazoloquinazoline) against Renal Cancer UO-31 (mean growth = 100.20%) contrasts with the higher efficacy of thieno-fused analogues. This underscores the importance of core heterocycle selection in drug design.

Notes and Considerations

Predictions are based on structural analogues.

Substituent Optimization : Modifying sulfonyl or aromatic amine groups (e.g., replacing methoxy with halogen atoms) could enhance potency or selectivity.

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